molecular formula C12H17NO2S B1297301 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide CAS No. 453576-58-4

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B1297301
CAS No.: 453576-58-4
M. Wt: 239.34 g/mol
InChI Key: GJFFBAFTFQNHEX-UHFFFAOYSA-N
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Description

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol.

Scientific Research Applications

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide has shown potential in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of bioactive molecules.

    Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of anesthetic drugs like tiletamine.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes . The process can be carried out using various oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale oxidation reactions with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Various substitution reactions can occur at the phenethylamino group or the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a precursor to tiletamine, it acts on the central nervous system by blocking NMDA receptors, leading to dissociative anesthesia. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:

    Tetramethylene sulfone (Sulfolane): Known for its use as a solvent in the extraction of aromatic hydrocarbons.

    3-Phenyl-1,1-dioxido-tetrahydrothiophene: Another thiophene derivative with different substituents and applications.

    3-Hydroxy-4-(phenethylamino)tetrahydrothiophene 1,1-dioxide: A hydroxylated derivative with potential biological activities.

These comparisons highlight the unique structure and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15)9-7-12(10-16)13-8-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFFBAFTFQNHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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